2-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide
Description
This compound features a 4-methoxyphenylacetamide core linked to a 1,2,3,4-tetrahydroisoquinoline moiety via a sulfonyl-ethyl bridge.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-19-8-6-16(7-9-19)14-20(23)21-11-13-27(24,25)22-12-10-17-4-2-3-5-18(17)15-22/h2-9H,10-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNZDPFGZAAQLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide typically involves multiple steps:
Formation of the Isoquinoline Derivative: The initial step involves the synthesis of the 3,4-dihydroisoquinoline derivative through a Pictet-Spengler reaction, which combines an aromatic aldehyde with an amine.
Sulfonylation: The isoquinoline derivative is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the reaction of the sulfonylated intermediate with 2-(4-methoxyphenyl)acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
N-(6-Chlorobenzothiazole-2-yl)-2-(4-Methoxyphenyl)acetamide
- Structure: Shares the 4-methoxyphenylacetamide core but replaces the tetrahydroisoquinoline-sulfonyl group with a chlorobenzothiazole.
- Key Differences: Bioactivity: Benzothiazole derivatives are associated with antimicrobial and antitumor activities, whereas tetrahydroisoquinoline sulfonamides may target neurological receptors (e.g., GPR139 agonists) . Solubility: The benzothiazole’s aromaticity may reduce solubility compared to the partially saturated tetrahydroisoquinoline.
2-{[(4-Bromophenyl)sulfonyl]amino}-N-[2-(4-Methoxyphenyl)ethyl]acetamide
- Structure: Contains a bromophenylsulfonyl group instead of tetrahydroisoquinoline-sulfonyl.
- Molecular Weight: Lower molar mass (427.31 g/mol vs. ~450–470 g/mol estimated for the target compound) may improve bioavailability .
(S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-Oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide (20a)
- Structure: Features a pyrrolotriazinone moiety instead of tetrahydroisoquinoline-sulfonyl.
- Key Differences: Biological Relevance: Compound 20a is a GPR139 agonist with demonstrated efficacy in social interaction mouse models, suggesting that the target compound’s tetrahydroisoquinoline group could similarly modulate neurotransmitter systems . Synthetic Complexity: The pyrrolotriazinone core requires multi-step synthesis, whereas the tetrahydroisoquinoline-sulfonyl group may simplify derivatization .
N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)acetamide
- Structure : Substitutes the 4-methoxyphenyl group with chloro-nitroaryl and methylsulfonyl groups.
- Applications: Used as a precursor for heterocyclic compounds, whereas the target compound’s structure implies direct pharmacological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide?
- Methodology :
- Stepwise Functionalization : Begin with tetrahydroisoquinoline sulfonylation using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce the sulfonyl group. Couple this intermediate with 2-(4-methoxyphenyl)acetamide via nucleophilic substitution (e.g., K₂CO₃ in DMF, 60°C) .
- Critical Conditions : Use inert atmospheres (N₂/Ar) to prevent oxidation. Monitor intermediates via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Table 1: Common Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | SOCl₂, DCM, 0°C | 75–85 | ≥90% |
| Acetamide Coupling | K₂CO₃, DMF, 60°C | 60–70 | ≥85% |
Q. How is the structural integrity of this compound confirmed?
- Analytical Workflow :
- NMR Spectroscopy : Assign peaks for methoxy (δ 3.8 ppm, singlet), tetrahydroisoquinoline protons (δ 2.7–3.5 ppm, multiplet), and sulfonyl group (δ 7.8–8.1 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching theoretical mass (±0.01 Da) via high-resolution MS .
- X-ray Crystallography (if crystalline): Resolve bond angles and dihedral angles to validate spatial arrangement .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound?
- Methodology :
- Dose-Response Curves : Test activity across concentrations (nM–μM) in cell-based assays (e.g., kinase inhibition) to identify non-linear effects .
- Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm specificity for purported targets (e.g., enzymes/receptors) .
- Meta-Analysis : Compare data across studies using standardized metrics (IC₅₀, EC₅₀) and adjust for assay variability (e.g., buffer pH, cell line differences) .
Q. What computational methods predict interaction mechanisms between this compound and biological targets?
- Approach :
- Molecular Docking : Simulate binding poses with tetrahydroisoquinoline sulfonyl moiety anchoring in hydrophobic pockets (e.g., using AutoDock Vina) .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (e.g., GROMACS) .
- Free Energy Calculations : Compute binding affinities (ΔG) via MM/PBSA to rank derivatives for SAR studies .
Q. How do reaction conditions influence the stability of this compound during functional group transformations?
- Key Findings :
- Acid Sensitivity : Methoxy groups degrade under strong acids (e.g., H₂SO₄); use mild Lewis acids (e.g., ZnCl₂) for Friedel-Crafts reactions .
- Thermal Stability : Decomposition observed >120°C; optimize Suzuki couplings at 80–90°C with Pd(PPh₃)₄ .
- Table 2: Stability Under Reaction Conditions
| Reaction | Condition | Degradation (%) | Mitigation Strategy |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 40–50 | Use Ac₂O as solvent |
| Alkylation | NaH, THF, 60°C | <10 | Short reaction time (1–2 h) |
Data Contradiction Analysis
Q. Why do studies report conflicting solubility profiles for this compound?
- Root Cause :
- Polymorphism : Crystalline vs. amorphous forms exhibit different solubilities. Characterize via PXRD and DSC .
- Solvent Effects : Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO δD=18.4) .
- Resolution : Standardize solubility assays (e.g., shake-flask method, 24 h equilibration) .
Environmental and Safety Considerations
Q. What protocols assess the environmental fate of this compound?
- Guidelines :
- OECD 307 : Conduct soil biodegradation tests (28 days, 20°C) to measure half-life .
- Ecotoxicity Screening : Use Daphnia magna (48-h LC₅₀) and algal growth inhibition tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
